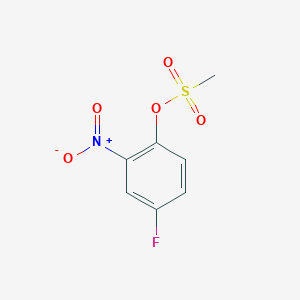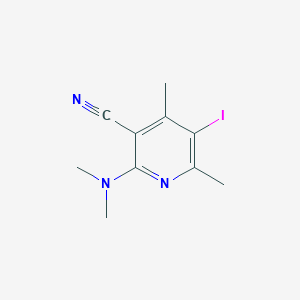![molecular formula C8H10N4O2 B1460669 1-(2-ヒドロキシエチル)-6-メチル-2H-ピラゾロ[3,4-d]ピリミジン-4-オン CAS No. 5326-76-1](/img/structure/B1460669.png)
1-(2-ヒドロキシエチル)-6-メチル-2H-ピラゾロ[3,4-d]ピリミジン-4-オン
説明
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
この化合物は、抗癌特性について広範囲にわたって研究されてきたピリミジン誘導体のファミリーに属しています。ピリミジン環構造は、DNAの必須構成要素であるプリンと類似しているため、多くの医薬品における重要な成分です。 そのため、この誘導体、特に注目している化合物は、タンパク質キナーゼを阻害することが判明しています 。これらの酵素は、細胞の増殖、分化、遊走、代謝に不可欠であり、癌治療の標的となっています。タンパク質キナーゼを阻害することで、化合物は癌細胞の増殖を潜在的に阻止することができます。
タンパク質キナーゼ阻害
タンパク質キナーゼは、ATPから特定の基質にリン酸基を転移させる酵素であり、これはさまざまな細胞機能に不可欠なプロセスです。タンパク質キナーゼの阻害は、癌など、細胞シグナル伝達がうまくいかない疾患の治療のための有望な戦略です。 化合物“1-(2-ヒドロキシエチル)-6-メチル-2H-ピラゾロ[3,4-d]ピリミジン-4-オン”は、これらの酵素の潜在的な阻害剤として特定されており、新しい治療薬の開発につながる可能性があります .
分子標的療法
より選択的な癌治療を求めて、分子標的療法が登場しました。これらの療法は、癌細胞で過剰に活性化されている経路や受容体を特異的に標的とすることを目指しています。 問題の化合物は、腫瘍細胞の増殖を促進する受容体またはシグナル伝達経路を選択的に阻害することにより、分子標的療法として機能する可能性があります .
抗癌剤の合成経路
潜在的な抗癌活性を有する新化合物の合成は、重要な研究分野です。化合物“1-(2-ヒドロキシエチル)-6-メチル-2H-ピラゾロ[3,4-d]ピリミジン-4-オン”は、新しいピリミジンを構築するための足場として使用できます。 研究者は、その構造を改変して、抗癌剤としての選択性と効力を高めることができ、この目標を達成するためにさまざまな合成経路を探求しています .
バイオエンジニアリングと応用化学
ピリミジン誘導体は、薬理学的用途に限定されるだけでなく、バイオエンジニアリングや応用化学にも広がっています。 その構造的多様性により、特定の特性を持つ新しい材料やポリマーを開発することが可能になり、バイオメディカルや環境用途で潜在的に有用です .
その他の疾患における薬理学的意義
癌以外にも、ピリミジン誘導体は、他の疾患の治療に可能性を示しています。細胞シグナル伝達と代謝における役割は、代謝性疾患や異常な細胞増殖と分化を含む疾患の治療の候補となっています。 化合物“1-(2-ヒドロキシエチル)-6-メチル-2H-ピラゾロ[3,4-d]ピリミジン-4-オン”は、このような用途について調査することができ、その薬理学的意義を拡大することができます .
作用機序
Target of Action
The primary targets of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one are various cancer cell lines . The compound has shown significant in-vitro anticancer activity against these cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . It has been found to be more potent than some existing inhibitors, such as BTK inhibitor ibrutinib .
Biochemical Pathways
It is known that the compound has a significant impact on cellular signal transduction pathways, particularly those involving kinases . These enzymes play active roles in signal transduction pathways in human cells, regulating many important cellular activities such as cell division, survival, and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic (pk) or pharmacodynamics (pd) profiles .
Result of Action
The result of the action of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a significant reduction in the growth and proliferation of cancer cells . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
生化学分析
Biochemical Properties
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy . Additionally, this compound has demonstrated antibacterial activity by targeting bacterial protein kinases, thereby inhibiting bacterial growth .
Cellular Effects
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation . This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
特性
IUPAC Name |
1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFYIZOKKNQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2CCO)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277769 | |
| Record name | MLS002637726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-76-1 | |
| Record name | MLS002637726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)

![(2S,3S,4S,5R,6S)-6-[2-Chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1460600.png)


![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)

